Spisulosine; Spisulosine 285

描述

Natural Origin and Isolation from Marine Organisms

Spisulosine (B1684007) was originally discovered and isolated from marine organisms. taylorandfrancis.comresearchgate.netnih.gov Its primary identified source is the Stimpson's surf clam, Spisula polynyma, an edible mollusk found off the coast of Japan and in other regions. nih.govgoogle.com.naresearchgate.netiomcworld.com The compound is considered a secondary metabolite, which marine organisms may produce themselves, derive from their diet, or obtain from symbiotic microorganisms. researchgate.net

The isolation of Spisulosine from Spisula polynyma involves a systematic extraction and purification process. google.com.na Initially, the clam tissue is homogenized in a solvent mixture, typically methanol (B129727) and toluene, to create a crude extract. google.com.na This extract is then partitioned using various solvents of differing polarities, such as dichloromethane, ethyl acetate, and 1-butanol, to separate the components based on their chemical properties. google.com.na Further purification is achieved through chromatographic techniques to isolate the pure compound. google.com.na Research has also been conducted to determine if Spisulosine is concentrated in a particular organ of the clam, with dissections and separate extractions performed on parts like the foot, digestive system, and gills. google.com.na

Table 1: Natural Source of Spisulosine

| Parameter | Description | References |

|---|---|---|

| Organism | Spisula polynyma (Stimpson's surf clam / Atlantic surf clam) | nih.govgoogle.com.naresearchgate.netiomcworld.com |

| Phylum | Mollusca | taylorandfrancis.comfrontiersin.org |

| Initial Isolation | Homogenization in methanol/toluene, followed by solvent partitioning and chromatography. | google.com.na |

Chemical Classification within Sphingolipids and Deoxysphingolipids

Chemically, Spisulosine is classified as a sphingolipid, specifically a sphingoid base or long-chain base. nih.govgoogle.com.na Sphingolipids are a class of lipids characterized by a core structure of a long-chain amino alcohol. nih.govwikipedia.orgpreprints.org Spisulosine fits this description, possessing a backbone that qualifies it as a sphingoid-type base. google.com.nawikipedia.org

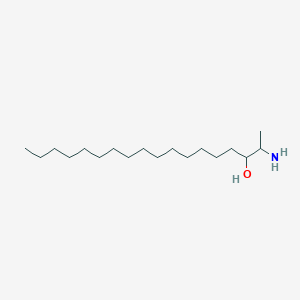

More precisely, Spisulosine belongs to a subclass known as 1-deoxysphingolipids. wikipedia.orgmdpi.com The defining feature of this group is the absence of the C1 hydroxyl (-OH) group that is present in canonical sphingolipids like sphinganine (B43673) and sphingosine (B13886). nih.govresearchgate.netwikipedia.org This structural distinction is significant because the C1 hydroxyl group is the site where headgroups are attached to form more complex sphingolipids, such as ceramides (B1148491) and sphingomyelin. wikipedia.orgacs.org The lack of this functional group prevents Spisulosine from being converted into these complex sphingolipids through standard metabolic pathways. wikipedia.org Its structure is specifically (2S,3R)-2-amino-3-hydroxyoctadecane. wikidata.org

The biosynthesis of typical sphingolipids involves the enzyme serine-palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA. wikipedia.orgmdpi.com However, 1-deoxysphingolipids are formed when SPT uses alanine (B10760859) instead of serine as a substrate. wikipedia.org This alternative pathway leads to the formation of a sphingoid base without the C1 hydroxyl group, a key characteristic of Spisulosine. wikipedia.org

Table 2: Structural Classification of Spisulosine

| Feature | Canonical Sphingolipid (e.g., Sphinganine) | Spisulosine (a 1-Deoxysphingolipid) | References |

|---|---|---|---|

| Core Structure | Long-chain amino alcohol (Sphingoid base) | Long-chain amino alcohol (Sphingoid base) | nih.govgoogle.com.na |

| C1 Hydroxyl Group | Present | Absent | nih.govresearchgate.netwikipedia.org |

| Precursor Amino Acid | L-Serine | L-Alanine | wikipedia.org |

| Metabolic Fate | Can be acylated to form ceramides and further complex sphingolipids. | Cannot be readily converted to complex sphingolipids via canonical pathways. | wikipedia.org |

Structure

3D Structure

属性

分子式 |

C18H39NO |

|---|---|

分子量 |

285.5 g/mol |

IUPAC 名称 |

2-aminooctadecan-3-ol |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3 |

InChI 键 |

YRYJJIXWWQLGGV-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCC(C(C)N)O |

同义词 |

1-deoxysphinganine doxSA cpd ES 285 ES-285 ES285 spisulosine |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways

De Novo Synthesis Pathways

The de novo synthesis of sphingolipids is a fundamental cellular process that begins with the condensation of a fatty acyl-CoA and an amino acid. In the case of Spisulosine (B1684007), this pathway takes a unique turn.

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. oup.comnih.gov This enzyme, located on the membrane of the endoplasmic reticulum, typically catalyzes the condensation of L-serine with palmitoyl-CoA to produce 3-ketodihydrosphingosine. nih.govnih.gov SPT is a multimeric complex, with SPTLC1 and SPTLC2 being essential subunits in mammals. oup.comjci.org The activity of SPT is crucial for the generation of the sphingoid base backbone, which is a defining feature of all sphingolipids. preprints.org

While SPT preferentially uses L-serine as its amino acid substrate, it can also utilize other amino acids, such as L-alanine and L-glycine. jci.orgneurology.org The use of L-alanine in the condensation reaction with palmitoyl-CoA leads to the formation of 1-deoxysphinganine, the chemical name for Spisulosine. caymanchem.comwikipedia.org This reaction is considered atypical and results in the production of 1-deoxysphingolipids, a class of sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. neurology.orgwikipedia.org

Mutations in the genes encoding the SPT subunits, SPTLC1 and SPTLC2, can have a profound impact on substrate specificity and lead to the pathological formation of 1-deoxysphingolipids. oup.comucl.ac.uk These mutations are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1). oup.comnih.gov The altered enzyme exhibits a shift in substrate preference, favoring L-alanine and L-glycine over L-serine. oup.comneurology.org This results in a significant increase in the production of neurotoxic 1-deoxysphingolipids, including Spisulosine. oup.comneurology.org For instance, certain mutations in SPTLC1 and SPTLC2 have been shown to decrease the canonical activity with L-serine while increasing the alternative activity with L-alanine. neurology.org This directly contributes to the accumulation of 1-deoxysphingolipids in affected individuals. neurology.org

Atypical Amino Acid Substrate Utilization (e.g., Alanine (B10760859), Glycine)

Distinction from Canonical Sphingolipids

Spisulosine and other 1-deoxysphingolipids are structurally distinct from canonical sphingolipids due to the absence of a hydroxyl group at the C1 position. wikipedia.org This structural difference has significant metabolic consequences. Canonical sphingoid bases can be phosphorylated, acylated to form ceramides (B1148491), and further metabolized into complex sphingolipids or degraded. In contrast, the lack of the C1-hydroxyl group prevents 1-deoxysphingolipids from being converted into complex sphingolipids or undergoing canonical degradation pathways. jci.orgwikipedia.org This leads to their accumulation within cells. caymanchem.com

Sphingolipidome Interconnections and Regulation

The "sphingolipidome" refers to the entire spectrum of sphingolipid species within a cell, which are interconnected through a complex metabolic network. preprints.org The biosynthesis of both canonical and atypical sphingolipids is tightly regulated. Factors that can influence the production of 1-deoxysphingolipids, even in the absence of SPT mutations, include conditions of impaired glucose, lipid, or amino acid homeostasis. nih.gov The regulation of SPT activity is also influenced by other proteins, such as the ORMDL proteins, which act as negative regulators. jci.org Impaired interaction between SPT and ORMDL proteins, as seen in certain pathogenic variants of SPTLC1, can lead to increased sphingolipid synthesis. jci.org

The presence of Spisulosine and other 1-deoxysphingolipids can, in turn, influence the broader sphingolipidome. For example, the accumulation of these atypical lipids has been shown to induce the de novo synthesis of ceramide. researchgate.net This highlights the intricate feedback and interconnections within the sphingolipid metabolic network.

Mechanisms of Cellular and Molecular Action

Modulation of Rho GTP-Binding Protein Signaling

Spisulosine (B1684007) significantly influences the Rho family of small GTP-binding proteins, which are critical regulators of various cellular processes. researchgate.netgoogle.com This modulation appears to be a key aspect of its mechanism of action, leading to profound changes in cell structure and function.

Impact on Actin Cytoskeleton Dynamics and Microfilament Structure

A primary consequence of Spisulosine's activity is the disruption of the actin cytoskeleton. researchgate.netnih.gov Treatment with Spisulosine leads to the disassembly of actin stress fibers, which are essential for maintaining cell tension and shape. researchgate.netnih.gov This results in a notable reduction in the microfilament structure within the cell. google.com The effect on the actin cytoskeleton is concentration-dependent and occurs without observable changes to the microtubule network. researchgate.netjcu.cz The disassembly of these crucial cytoskeletal components is linked to Spisulosine's influence on Rho protein activity. researchgate.net

Effects on Cell Morphology and Adhesion

The alterations to the actin cytoskeleton directly translate to significant changes in cell morphology and adhesion. researchgate.netnih.gov Cultured cells exposed to Spisulosine undergo a distinct morphological transformation, initially adopting a fusiform shape before rounding up. nih.gov This is accompanied by a loss of focal adhesions, which are critical for cell attachment to the extracellular matrix. nih.govnih.gov The impairment of cell adhesion is a direct result of the disassembly of actin stress fibers. researchgate.net Research suggests that Spisulosine may act as a partial agonist of sphingosine-1-phosphate (S1P) and lysophosphatidic acid (LPA), which can modulate Rho signaling and consequently affect cell adhesion and mobility. researchgate.net

Table 1: Effects of Spisulosine on Rho GTP-Binding Protein Signaling and the Cytoskeleton

| Cellular Component/Process | Effect of Spisulosine | Key Findings | References |

|---|---|---|---|

| Rho GTP-Binding Proteins | Modulation of signaling | Spisulosine's effects on the actin cytoskeleton are likely mediated through the modulation of Rho signaling. researchgate.net | researchgate.netgoogle.com |

| Actin Cytoskeleton | Disassembly of stress fibers | Leads to a reduction in microfilament structure without affecting microtubules. researchgate.netgoogle.comnih.gov | researchgate.netgoogle.comnih.gov |

| Cell Morphology | Alteration | Cells transition from a fusiform to a rounded shape. nih.gov | nih.gov |

| Cell Adhesion | Impairment | Loss of focal adhesions and reduced cell attachment. researchgate.netnih.gov | researchgate.netnih.gov |

Induction of Atypical Programmed Cell Death Pathways

Spisulosine is known to induce a form of programmed cell death that deviates from classical apoptosis in several key aspects. researchgate.netjcu.czpreprints.org This "atypical" pathway involves a specific set of cellular stress responses and caspase activation profiles.

Endoplasmic Reticulum Stress Response

A significant component of Spisulosine-induced cell death is the initiation of the endoplasmic reticulum (ER) stress response. researchgate.netjcu.cz The ER is a critical organelle involved in protein and lipid synthesis, and its proper function is essential for cell survival. nih.gov When the ER's capacity is overwhelmed, a state of stress is induced, which can ultimately lead to apoptosis if homeostasis is not restored. nih.govmdpi.comdovepress.com Spisulosine's activity has been linked to the induction of this stress pathway, contributing to its cytotoxic effects. researchgate.netjcu.cz Some studies have observed a collapse of the ER membrane in cells treated with Spisulosine. dntb.gov.ua

Caspase Activation Profiles (e.g., Caspases-3 and -12)

Spisulosine triggers the activation of specific caspases, which are proteases that execute the process of apoptosis. researchgate.netpreprints.orgnih.gov Notably, Spisulosine activates caspase-3 and caspase-12. researchgate.netpreprints.orgnih.gov Caspase-3 is a key executioner caspase in many apoptotic pathways. medchemexpress.com Caspase-12, on the other hand, is specifically associated with ER stress-induced apoptosis. researchgate.netjcu.cz The activation of this particular combination of caspases underscores the atypical nature of the cell death program initiated by Spisulosine. researchgate.netnih.gov

Phosphorylation of p53

Further evidence for Spisulosine's unique mechanism of action comes from its effect on the tumor suppressor protein p53. researchgate.netpreprints.orgnih.gov Spisulosine has been shown to modify the phosphorylation of p53. researchgate.netpreprints.orgnih.gov The p53 protein plays a central role in cell cycle regulation and apoptosis, and its activation is a critical response to cellular stress. mdpi.com The alteration of p53 phosphorylation by Spisulosine is another key feature of the atypical cell death pathway it induces. researchgate.netpreprints.orgnih.gov

Table 2: Key Events in Spisulosine-Induced Atypical Programmed Cell Death

| Cellular Event | Role in Spisulosine-Induced Cell Death | Key Findings | References |

|---|---|---|---|

| Endoplasmic Reticulum Stress | Initiation of a cell death pathway | Spisulosine induces an ER stress-dependent apoptotic pathway. researchgate.netjcu.cz | researchgate.netjcu.czdntb.gov.ua |

| Caspase Activation | Execution of apoptosis | Activates caspase-3 and caspase-12. researchgate.netpreprints.orgnih.gov | researchgate.netpreprints.orgnih.govmedchemexpress.com |

| p53 Phosphorylation | Modulation of a key tumor suppressor | Modifies the phosphorylation state of p53. researchgate.netpreprints.orgnih.gov | researchgate.netpreprints.orgnih.govmdpi.com |

Intracellular Ceramide Accumulation via De Novo Biosynthesis

A primary mechanism of Spisulosine's action is the induction of intracellular ceramide accumulation. researchgate.netpreprints.org Studies have shown that treatment with Spisulosine leads to a notable increase in ceramide levels within prostate tumor cells (PC-3 and LNCaP). researchgate.netmdpi.com This accumulation is a result of the de novo biosynthesis pathway, a process that synthesizes ceramide from simpler precursors. researchgate.netpreprints.orgportlandpress.com The de novo synthesis of sphingolipids, including ceramide, begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. portlandpress.comnih.gov

The role of de novo synthesis in Spisulosine-induced ceramide accumulation is further substantiated by experiments using ceramide synthase inhibitors. Fumonisin B1, a mycotoxin known to be a potent inhibitor of ceramide synthase, effectively blocks the increase in intracellular ceramide levels that would otherwise be induced by Spisulosine. researchgate.netpreprints.orgmedchemexpress.com Fumonisin B1 achieves this by disrupting the conversion of sphinganine (B43673) to dihydroceramide, a critical step in the de novo pathway. nih.gov This finding confirms that Spisulosine's effect on ceramide levels is dependent on the activity of ceramide synthase and the de novo biosynthetic route. researchgate.netpreprints.org

Sphingosine (B13886) Kinase 1 (SPHK1) Inhibition

Spisulosine has been identified as an inhibitor of Sphingosine Kinase 1 (SPHK1). jcu.cz SPHK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival and proliferation. nih.gov By inhibiting SPHK1, Spisulosine can shift the balance of the "sphingolipid rheostat" towards an accumulation of pro-apoptotic ceramide and a reduction in pro-survival S1P. preprints.org

Interplay with Lysophosphatidic Acid (LPA) Signaling

Spisulosine's activity is also linked to the lysophosphatidic acid (LPA) signaling pathway. researchgate.net LPA is a lipid mediator that, like S1P, binds to G-protein-coupled receptors to elicit various cellular responses, including cell proliferation and migration. nih.govnih.gov Spisulosine has been observed to cause the disassembly of actin stress fibers, an effect that can be partially prevented by treatment with LPA. researchgate.netresearchgate.net This suggests that Spisulosine may act as a partial agonist or antagonist at S1P/LPA receptors, thereby interfering with Rho protein signaling, which is involved in cytoskeleton organization. researchgate.netgoogle.com However, these receptors are not deemed essential for Spisulosine-induced cell death. researchgate.net

Cell Cycle Perturbation Studies (e.g., Sub-G1 Accumulation)

Treatment with Spisulosine has been shown to affect the cell cycle, leading to an increase in the number of cells in the sub-G1 phase. medchemexpress.com An accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death. researchgate.netmdpi.com This indicates that Spisulosine's anti-proliferative effects are, at least in part, due to the induction of apoptosis.

Autophagic Cell Death Modalities of Spisulosine Derivatives

Research into the molecular action of spisulosine has revealed that subtle modifications to its chemical structure can fundamentally alter its cytotoxic mechanism, shifting it from apoptosis to autophagic cell death. researchgate.netnih.gov This has significant implications for cancer therapy, particularly in overcoming resistance to treatments that rely on inducing apoptosis. nih.gov

A key study in this area involved the rational design and synthesis of a series of spisulosine derivatives to explore their cytotoxic functions. researchgate.net Among sixteen derivatives, one potent molecule, designated as compound 26b, demonstrated a complete switch in its cell-killing function from apoptosis to a robust induction of lethal autophagy in various cancer cells, while notably sparing normal cells. nih.gov This derivative-induced autophagic cell death was substantiated through several hallmark indicators of autophagy. researchgate.netnih.gov

The induction of lethal autophagy by compound 26b in cancer cells, such as the DLD-1 colon cancer line, was confirmed by several key experimental observations: researchgate.net

Formation of Autophagic Vacuoles: Microscopic analysis revealed the presence of characteristic autophagic vacuoles within the treated cancer cells. researchgate.net

LC3 Puncta Formation: An increase in the formation of LC3 puncta, which are markers for the assembly of autophagosomes, was observed. researchgate.net

Upregulation of Autophagy Proteins: The expression of signature autophagy-related proteins, including Beclin-1 and members of the Atg family, was significantly upregulated following treatment with the derivative. researchgate.netnih.gov

This strategic shift from inducing apoptosis to promoting lethal autophagy highlights a novel approach for developing anticancer agents. researchgate.net The ability of spisulosine derivatives to trigger non-apoptotic cell death pathways offers a promising avenue for future drug discovery research, especially for cancers that have developed resistance to conventional therapies. nih.gov Further investigation into this novel spisulosine derivative has been undertaken to harness its potential as a robust autophagy inducer, particularly against Triple Negative Breast Cancer (TNBC). indiascienceandtechnology.gov.in

The table below summarizes the key research findings on the autophagic effects of the spisulosine derivative, compound 26b.

| Finding Category | Observation | Significance |

| Cellular Morphology | Formation of characteristic autophagic vacuoles in cancer cells. researchgate.net | Direct visual evidence of the autophagic process being initiated. |

| Molecular Markers | Increased formation of LC3 puncta. researchgate.net | Indicates the formation and accumulation of autophagosomes, a key step in autophagy. |

| Protein Expression | Upregulation of signature autophagy markers like Beclin-1 and Atg family proteins. nih.gov | Confirms the activation of the core molecular machinery driving autophagy. |

| Mechanism of Cytotoxicity | A switch from apoptotic cell death (seen with parent spisulosine) to lethal autophagy. researchgate.netnih.gov | Demonstrates how chemical modification can alter the biological mechanism of a compound. |

| Cell Line Specificity | Induced robust autophagic cell death in diverse cancer cells (e.g., DLD-1 colon cancer) while sparing normal cells. researchgate.net | Suggests a potential therapeutic window for the compound, targeting cancer cells selectively. |

Chemical Synthesis and Structural Modifications

Total Synthesis Methodologies

Multiple strategies for the total synthesis of spisulosine (B1684007) have been developed, often starting from readily available chiral precursors to establish the correct stereochemistry. Common starting materials include D-isoascorbic acid, L-alanine, and palmityl alcohol. mdpi.compreprints.orggoogle.comresearchgate.net These approaches aim to efficiently construct the characteristic long hydrocarbon chain and the precisely configured vicinal amino alcohol core.

Controlling the stereochemistry at the C2 and C3 positions is a critical challenge in the synthesis of spisulosine. To achieve the desired (2S, 3R) erythro configuration, several advanced stereoselective methods have been employed.

Aza-Claisen Rearrangement : A prominent strategy involves a substrate-controlled mdpi.commdpi.com-sigmatropic aza-Claisen rearrangement to establish the erythro-configured amino-alcohol motif. nih.govnumberanalytics.com A specific and highly selective variation of this is the Overman rearrangement, which utilizes a palladium(II)-catalyzed rearrangement of an allylic trichloroacetimidate. nih.govacs.orgscispace.com In some syntheses, an adjacent methoxymethyl (MOM) ether group is used to direct the facial coordination of the palladium catalyst, ensuring high diastereoselectivity. nih.govacs.orgacs.org

Organometallic Addition : The addition of organometallic reagents to chiral aldehydes is a key method for forming the carbon-carbon bond and setting the stereocenter of the hydroxyl group. The choice of metal influences the stereochemical outcome. Non-chelation controlled addition of Grignard or organolithium reagents to N,N-dibenzylamino aldehydes typically yields the desired anti-diastereomer. google.com Other approaches include the diastereocontrolled addition of an organometallic reagent, generated via hydrozirconation of 1-pentadecyne (B1584982) with the Schwartz reagent, to L- or D-alaninal. acs.orgnih.gov Additionally, the stereoselective addition of racemic 3-alkoxy allenylzinc to enantiopure N-tert-butylsulfinyl imines has been successfully applied. nih.gov

Beyond the core stereoselective steps, several other key reactions are instrumental in the total synthesis of spisulosine.

| Reaction Strategy | Purpose | References |

| Wittig Olefination | Construction of the long hydrocarbon backbone of the target molecule. | preprints.orgnih.gov |

| Sharpless Asymmetric Reactions | Asymmetric dihydroxylation or epoxidation to create chiral diols or epoxy alcohols as key intermediates. | researchgate.net |

| Cross-Metathesis | An alternative to the Wittig reaction for building the unsaturated alkyl chain. | mdpi.comnih.gov |

| Reductive Amination | A highly diastereoselective reductive amination of an acyloin, derived from a Morita–Baylis–Hillman adduct, serves as a key step in certain synthetic routes. | researchgate.net |

| Chiral Pool Starting Materials | Use of naturally chiral molecules like D-isoascorbic acid or L-alanine to provide a stereochemical foundation for the synthesis. | mdpi.compreprints.orggoogle.com |

Stereoselective Synthetic Approaches (e.g., Aza-Claisen Rearrangement, Organometallics Addition)

Analog and Derivative Synthesis

To explore the structure-activity relationship and develop compounds with potentially improved properties, various analogs and derivatives of spisulosine have been synthesized.

Homospisulosine : This analog, which features a slightly longer carbon chain, has been prepared via stereoselective total synthesis. iomcworld.com The synthetic strategy for homospisulosine often mirrors that of spisulosine, employing key reactions like the aza-Claisen rearrangement and Wittig olefination. benthamscience.comingentaconnect.comresearchgate.net

Diacetyl Derivatives : Acetylation of the amino and hydroxyl groups of spisulosine yields its diacetyl derivative. This modification is often used for structural confirmation and to study the influence of these functional groups on biological activity. google.com

Dehydrospisulosine : Stereoisomers of 4,5-dehydrospisulosine have been synthesized to serve as molecular probes for studying ceramide synthase activity. acs.orgnih.gov

Other Derivatives : Rational drug design has led to the creation of novel spisulosine derivatives. In one notable example, subtle structural modifications resulted in a compound that switched its cytotoxic mechanism from apoptosis to autophagy. nih.govresearchgate.net The synthesis of various other analogs, including those with modifications at the amino group or within the hydrocarbon chain, has been pursued to create libraries for biological screening. beilstein-journals.orgwiley.com

Structure-Activity Relationship (SAR) Studies

SAR studies investigate how the chemical structure of spisulosine and its analogs correlates with their biological activity, providing insight into their mechanism of action and guiding the design of new, more potent compounds.

The biological activity of spisulosine is intrinsically linked to specific structural features.

Vicinal Amino Alcohol : The 1,2-amino alcohol motif, with its specific erythro (or anti) stereochemical arrangement, is considered crucial for its cytotoxic properties. researchgate.netbenthamscience.comingentaconnect.com This is a common feature among bioactive sphingoid bases.

Long Hydrocarbon Chain : The long, saturated alkyl chain is essential for the molecule's lipophilicity, which allows it to interact with and insert into cellular membranes, a key aspect of its biological function. preprints.org

1-Deoxy Structure : The absence of a hydroxyl group at the C1 position (a "1-deoxy" structure) distinguishes spisulosine from canonical sphingolipids like sphingosine (B13886). This structural feature is critical for its specific biological activities and toxicity profile. researchgate.netjcu.cz

Modifying the spisulosine structure has been shown to significantly alter its biological effects. A key finding is that subtle changes can lead to a complete switch in the induced cell death pathway. By rationally designing and synthesizing a series of derivatives, researchers were able to create a new analog (compound 26b) that triggers robust autophagic cell death in cancer cells, whereas the parent spisulosine primarily induces apoptosis. nih.govresearchgate.net This demonstrates that the molecular scaffold of spisulosine is amenable to chemical alterations that can fine-tune its biological function, potentially overcoming resistance to apoptosis in cancer cells. nih.gov The study of homospisulosine and its derivatives has further contributed to understanding how changes in the length of the alkyl chain and other modifications impact antiproliferative activity and the mechanism of action. iomcworld.comjcu.cz

Pre Clinical Investigations and Biological Efficacy

In Vitro Antiproliferative and Cytotoxic Effects

Spisulosine (B1684007) has demonstrated the ability to inhibit the growth of a wide array of malignant cell lines in laboratory settings. researchgate.netbohrium.com Its cytotoxic effects have been documented across various cancer types, including but not limited to prostate, colon, central nervous system, melanoma, and ovarian cancer cell lines of human origin. aacrjournals.org

The antiproliferative activity of Spisulosine has been tested against a comprehensive panel of human cancer cell lines. researchgate.netnih.gov Studies have consistently shown its efficacy in inhibiting cell growth. For instance, Spisulosine has been shown to be active against P-388, A-549, HT-29, and MEL-28 cell lines. google.com Furthermore, its biological profile has been examined on a panel of six human malignant cell lines, demonstrating significant anticancer activity in at least five of them, including MCF-7, HCT-116, Caco-2, Jurkat, and HeLa cells, with IC₅₀ values below 1 μM. nih.gov

The compound has also shown activity against various solid tumors such as colon, ovary, breast, lung, kidney, liver, and stomach cancers, with IC₅₀ values in the range of 20 to 200 nmol/l. researchgate.net Specific prostate cancer cell lines, namely PC-3 and LNCaP, have been a significant focus of research, where Spisulosine has been shown to inhibit cell proliferation. researchgate.netmedchemexpress.com

The following table summarizes the in vitro activity of Spisulosine against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀/GI₅₀ | Reference |

| L1210 | Leukemia | Not specified | google.com |

| PC-3 | Prostate Cancer | ~1 µM | researchgate.net |

| LNCaP | Prostate Cancer | ~1 µM | researchgate.net |

| HeLa | Cervical Cancer | < 1 µM | nih.gov |

| MCF-7 | Breast Cancer | < 1 µM | nih.gov |

| HBL-100 | Breast Cancer | 2.3 µM | medchemexpress.com |

| P-388 | Leukemia | 0.01 µg/ml | google.comnih.gov |

| A-549 | Lung Cancer | 0.05 µg/ml | google.com |

| HT-29 | Colon Cancer | 0.05 µg/ml | google.comnih.gov |

| MEL-28 | Melanoma | 0.05 µg/ml | google.comnih.gov |

| HCT-116 | Colon Cancer | < 1 µM | nih.gov |

| Caco-2 | Colon Cancer | < 1 µM | nih.gov |

| Jurkat | T-cell Leukemia | < 1 µM | nih.gov |

| SK-HEP-1 | Liver Cancer | 3.51 E-15 | google.com |

IC₅₀ (half maximal inhibitory concentration) and GI₅₀ (half maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Research indicates that the sensitivity of cancer cell lines to Spisulosine can vary. Notably, in studies involving prostate cancer cells, Spisulosine was found to be more effective against the androgen-independent PC-3 cells compared to the androgen-responsive LNCaP cells, although it inhibited proliferation in both with an IC₅₀ of approximately 1 µM. researchgate.netnih.gov This suggests a potential mechanism of action that is independent of the androgen receptor pathway. researchgate.net The compound's inhibitory effects on cancer cells and its structural similarity to other biologically active sphingoids have made it a candidate for further investigation. researchgate.net

Treatment with Spisulosine induces distinct morphological changes in cultured cells. nih.gov A characteristic alteration observed in L1210 leukemia cells is a change from a spherical shape to an ovoid form with long, opposing points. google.com In other cultured cells, treatment leads to an initial adoption of a fusiform (spindle-like) morphology, followed by rounding and detachment from the culture surface, a process associated with the disassembly of actin stress fibers. nih.govresearchgate.net This effect on the cellular cytoskeleton is a key aspect of Spisulosine's mechanism of action. google.comgoogle.com Specifically, it has been observed that Spisulosine treatment reduces the microfilament structure in Vero cells. google.comgoogle.com

Specific Cell Line Sensitivity Analysis

In Vivo Studies in Non-Human Models

The anticancer potential of Spisulosine has also been evaluated in living organisms, specifically in mouse models bearing human tumor xenografts. google.com These studies provide crucial insights into the compound's efficacy in a more complex biological system.

Spisulosine has been tested in xenograft models of human prostate cancer (PC-3) and human renal cancer (MRI-H-121). aacrjournals.orggoogle.com In these models, human tumor cells are implanted into immunodeficient mice, allowing for the study of tumor growth and the effects of potential therapeutic agents. mdpi.comaltogenlabs.com In a hollow fiber model, Spisulosine showed significant activity against subcutaneously implanted SK-HEP-1 hepatoma tumor cells. aacrjournals.org

In these xenograft models, Spisulosine demonstrated a significant ability to inhibit tumor growth. google.com For the human prostate cancer model (PC-3), Spisulosine was reported to cause a significant reduction in tumor size, particularly at higher doses. aacrjournals.orggoogle.com In the case of the human renal cancer model, the compound was effective in reducing tumor growth, with the inhibitory effects persisting for a period even after the cessation of treatment. google.com These findings underscore the potential of Spisulosine to modulate tumor growth in a living system. google.commedchemexpress.com

Advanced Research Methodologies and Techniques

Analytical Methods for Compound Characterization and Quantification

The characterization and quantification of Spisulosine (B1684007) (ES-285) and its analogs rely on a combination of sophisticated analytical techniques. These methods are crucial for isolating the compound from natural sources, verifying its structure, and determining its concentration in various biological matrices.

Mass Spectrometry-Based Techniques (e.g., High Resolution Mass Spectrometry)

High-resolution mass spectrometry (HR-MS) has been instrumental in the initial characterization of Spisulosine. google.com This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For Spisulosine 285, HR-MS was used to assign the molecular formula C₁₈H₄₀NO. google.com The name "Spisulosine 285" itself is derived from its molecular weight. google.com

Fast atom bombardment mass spectrometry (FAB-MS) and its tandem version (FAB-MS/MS) have also been employed. google.com These methods are particularly useful for analyzing the structure of lipids like Spisulosine. In FAB-MS, a high-energy beam of atoms bombards a sample mixed in a liquid matrix, leading to the formation of ions that can be analyzed by the mass spectrometer. This technique was used to identify not only Spisulosine 285 but also a higher homolog with a molecular weight of 300, corresponding to the molecular formula C₁₉H₄₂NO. google.com

For quantitative analysis, especially in biological samples like plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govnih.gov This highly sensitive and selective technique allows for the detection and quantification of Spisulosine even at low concentrations. nih.gov A validated LC-MS/MS method has been developed for the analysis of Spisulosine in human, mouse, rat, and dog plasma, with a lower limit of quantitation of 10 ng/ml. nih.gov This method utilizes an isotopically labeled version of Spisulosine as an internal standard to ensure accuracy and precision. nih.gov

Table 1: Mass Spectrometry Techniques for Spisulosine Analysis

| Technique | Application | Key Findings |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of elemental composition | Assigned the molecular formula C₁₈H₄₀NO to Spisulosine 285. google.com |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Structural analysis and identification of homologs | Identified Spisulosine 285 and a higher homolog (m/z 300). google.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in biological matrices | Developed a validated method for quantifying Spisulosine in plasma with a LLOQ of 10 ng/ml. nih.gov |

Chromatographic Separation Methods (e.g., HPLC-ESI-MS/MS, Silica (B1680970) TLC)

Chromatographic techniques are essential for the purification and analysis of Spisulosine from complex mixtures. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a powerful tool for both qualitative and quantitative analysis. nih.govmdpi.commdpi.com This method combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. For Spisulosine analysis, a C18 reversed-phase column is often used with a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) formate (B1220265) buffer. nih.govnih.gov

Thin-layer chromatography (TLC) on silica gel is another valuable technique used in the study of Spisulosine. google.comgoogle.com.na TLC is a simple, rapid, and inexpensive method for separating compounds based on their polarity. uvic.ca In the case of Spisulosine, silica TLC has been used to monitor the purification process and to analyze the composition of different fractions obtained from natural extracts. google.com.na The separated compounds on the TLC plate can be visualized using various reagents, such as ninhydrin, which reacts with the amine group in Spisulosine to produce a colored spot. google.com.na

Cellular and Molecular Biology Assays

To understand the biological effects of Spisulosine, a variety of cellular and molecular biology assays are employed. These assays help to elucidate the compound's mechanism of action, particularly its effects on the cytoskeleton and cell survival pathways.

Cytoskeletal Staining and Imaging Techniques (e.g., Phalloidin (B8060827) Staining)

A key observation regarding Spisulosine's activity is its effect on cell morphology, which is linked to its impact on the actin cytoskeleton. google.comnih.gov Phalloidin staining is a widely used technique to visualize actin filaments within cells. cytoskeleton.comthermofisher.com Phalloidin is a toxin that binds specifically to filamentous actin (F-actin), and when conjugated to a fluorescent dye, it allows for the detailed imaging of the actin cytoskeleton using fluorescence microscopy. cytoskeleton.com

Studies have shown that treatment of cells with Spisulosine leads to a significant reduction in the microfilament structure, as observed by a dramatic decrease in phalloidin staining of actin. google.com This indicates that Spisulosine promotes the disassembly of actin stress fibers. nih.govresearchgate.net In contrast, the microtubule network appears to remain intact under the same conditions. google.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. wikipedia.orgyoutube.com It is particularly useful for studying the effects of compounds like Spisulosine on the cell cycle and apoptosis (programmed cell death). researchgate.netnih.govbio-rad-antibodies.com

For cell cycle analysis, cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). wikipedia.orgwisc.edu The fluorescence intensity of the stained cells is then measured by the flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.org Studies have shown that Spisulosine treatment can affect the cell cycle, leading to an increase in the number of cells in the sub-G1 phase, which is indicative of apoptosis. medchemexpress.com

To specifically detect apoptosis, flow cytometry is often used in conjunction with Annexin V staining. researchgate.netnih.govnih.gov Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.gov By co-staining with a viability dye like PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). researchgate.netnih.gov Research has demonstrated that Spisulosine induces apoptosis in cancer cell lines. researchgate.netmedchemexpress.com

Molecular Modeling and Computational Studies

Molecular modeling and computational studies provide valuable insights into the structure-activity relationships of Spisulosine and its potential interactions with biological targets. preprints.orgjapsonline.comdntb.gov.ua These in silico methods complement experimental data and can guide the design of new, more potent analogs. researchgate.net

Computational studies often involve molecular docking, a technique that predicts the preferred orientation of a ligand (in this case, Spisulosine or its analogs) when bound to a target protein. japsonline.comresearchgate.net This can help to identify potential binding sites and understand the key interactions that are responsible for the compound's biological activity. For example, molecular modeling studies have been performed to understand the binding interactions of Spisulosine with enzymes involved in sphingolipid metabolism. preprints.org

These computational approaches can also be used to predict the physicochemical properties and drug-likeness of compounds, which is an important consideration in drug discovery. japsonline.com By combining molecular modeling with experimental data, researchers can gain a more comprehensive understanding of the pharmacological profile of Spisulosine and its derivatives.

Future Directions and Translational Research Implications

Spisulosine (B1684007) as a Lead Compound for Novel Therapeutic Agents

Despite failing in clinical trials due to neurotoxicity, spisulosine remains a compelling starting point for the development of new anticancer drugs. bohrium.comjcu.cz Its structural similarity to other bioactive sphingolipids, combined with its potent and selective activity against tumor cells compared to normal cells, makes it an attractive scaffold for medicinal chemists. bohrium.comgsconlinepress.comnih.gov The core value of spisulosine as a lead compound lies in its interesting mode of action and significant potency, which encourages further modification to create derivatives with more favorable activity and toxicity profiles. bohrium.comjcu.cz The journey of spisulosine from a marine natural product to a clinical candidate, although unsuccessful, has provided a foundation for second-generation compounds, aiming to retain its anticancer efficacy while minimizing adverse effects. bohrium.comnih.govkuleuven.be

Further Elucidation of Undefined Molecular Targets

The precise molecular mechanisms underpinning spisulosine's cytotoxicity are not fully understood, making this a critical area of ongoing research. igi-global.com Initial studies observed that the compound induces morphological changes in cells, specifically the disassembly of actin stress fibers, suggesting that a key molecular target could be the Rho GTP-binding protein family, which regulates the actin cytoskeleton. nih.govresearchgate.net It has been proposed that spisulosine may function as an antagonist for the lysophosphatidic acid (LPA) receptor, thereby preventing the activation of Rho. google.com

However, other research points to a more complex mechanism involving lipid signaling pathways. Spisulosine treatment has been shown to induce the de novo synthesis of ceramide, a pro-apoptotic lipid, and activate the atypical protein kinase C zeta (PKCζ), a downstream target of ceramide. researchgate.netmedchemexpress.com This effect was found to be independent of several other major signaling pathways, including PI3K/Akt, JNK, and p38. researchgate.net Furthermore, spisulosine is a known inhibitor of human sphingosine (B13886) kinase 1 (SPHK1), an enzyme that produces the pro-survival lipid sphingosine-1-phosphate (S1P), thereby shifting the cellular balance towards apoptosis. jcu.cz While these pathways are clearly implicated, the exact direct-binding target of spisulosine remains an area of active investigation.

| Proposed Molecular Target | Evidence |

| Rho GTP-binding protein | Treatment leads to the disassembly of actin stress fibers, a process regulated by Rho. nih.govresearchgate.net |

| LPA Receptor Antagonist | The lipid structure of spisulosine and its effect on actin suggest it may block the LPA receptor, preventing Rho activation. google.com |

| Ceramide Synthase | Induces intracellular accumulation of ceramide through de novo biosynthesis. researchgate.netmedchemexpress.com |

| Protein Kinase C zeta (PKCζ) | Activates PKCζ, a downstream effector of ceramide-induced cell death. researchgate.net |

| Sphingosine Kinase 1 (SPHK1) | Directly inhibits SPHK1, preventing the formation of pro-survival S1P. jcu.cz |

Exploration of Non-Apoptotic Cell Death Mechanisms

While initial studies highlighted spisulosine's ability to induce apoptosis, or programmed cell death, a significant challenge in cancer therapy is the evasion of apoptosis by tumor cells. researchgate.netnih.gov This has spurred research into alternative, non-apoptotic cell death pathways. A promising development in this area comes from the rational design of spisulosine derivatives. researchgate.net Research has shown that subtle modifications to the spisulosine structure can completely switch its cytotoxic function from inducing apoptosis to promoting robust autophagic cell death. nih.govresearchgate.net

Autophagy is a cellular self-digestion process that, when overactivated, can lead to a non-apoptotic form of programmed cell death. researchgate.net A study detailing the synthesis of 16 spisulosine derivatives found that one potent molecule, compound 26b, triggered lethal autophagy in a variety of cancer cells while sparing normal, healthy cells. nih.govresearchgate.net This was confirmed by the observation of characteristic autophagic vacuoles, the formation of LC3 puncta, and the upregulation of key autophagy markers like Beclin and Atg family proteins. nih.govresearchgate.net The ability to engineer spisulosine-based compounds that can kill cancer cells through different mechanisms, particularly non-apoptotic ones like autophagy, represents a critical strategy for overcoming therapy resistance. researchgate.netdntb.gov.ua

Development of Structure-Modified Analogs with Enhanced Efficacy and Specificity

Building on its potential as a lead compound, a key focus of current research is the synthesis and evaluation of structure-modified analogs of spisulosine to improve its therapeutic index. bohrium.comjcu.cz The goal is to create new molecules that are more potent against cancer cells, less toxic to normal cells, and possess more favorable pharmacological properties than the parent compound.

Significant progress has already been made in this area. For instance, the analog homospisulosine (KP7) has been synthesized and shown to have significant antiproliferative and cytotoxic effects across five different cancer cell lines, in some cases demonstrating higher potency than traditional chemotherapy drugs like cisplatin. jcu.cz The pro-apoptotic activity of homospisulosine in cervical carcinoma cells supports its potential for future therapeutic development. bohrium.comjcu.cz

常见问题

Q. What is the primary mechanism by which Spisulosine (ES-285) induces cancer cell death?

Spisulosine triggers programmed cell death through de novo ceramide synthesis and protein kinase C-zeta (PKCζ) activation. Ceramide accumulation disrupts mitochondrial function, while PKCζ activation modulates stress fiber disassembly and cytoskeletal reorganization, leading to apoptosis in prostate cancer cells (PC-3 and LNCaP models) . Methodologically, researchers can validate this mechanism using ceramide synthase inhibitors (e.g., fumonisin B1) or PKCζ-specific siRNA to block downstream effects .

Q. How is Spisulosine structurally characterized, and what synthesis methods are used to produce its stereoisomers?

Spisulosine, systematically named (2S,3R)-2-aminooctadecan-3-ol, is synthesized stereoselectively via hydrozirconation of 1-pentadecyne followed by diastereocontrolled addition to L- or D-alaninal. This method enables the production of 4,5-dehydrospisulosine stereoisomers, which are critical for profiling ceramide synthase activity in intact cells . Structural confirmation relies on NMR, mass spectrometry, and chromatographic separation of stereoisomers .

Q. What preclinical models are most suitable for studying Spisulosine’s antitumor effects?

Prostate cancer cell lines (PC-3, LNCaP) and xenograft models are widely used due to their sensitivity to Spisulosine’s ceramide-mediated apoptosis. In vitro assays often focus on actin stress fiber disassembly and caspase-3/12 activation, while in vivo studies utilize weekly intravenous dosing (4–200 mg/m²) to assess toxicity and tumor regression .

Advanced Research Questions

Q. How do contradictory findings about Spisulosine’s cytotoxicity across cell types inform its therapeutic potential?

Spisulosine exhibits cell-type-dependent toxicity: fibroblasts tolerate higher concentrations (LD₅₀ ~7 µM) than neuronal cells (LD₅₀ ~1 µM). This variability is attributed to differences in metabolic conversion of 1-deoxysphingolipids into less toxic hydroxylated derivatives. Researchers should prioritize cell lines with low 1-deoxysphingolipid detoxification capacity (e.g., SH-SY5Y) for mechanistic studies .

Q. What experimental strategies can resolve the dual role of autophagy in Spisulosine-induced cell death?

Spisulosine’s atypical cell death pathway involves lysosomal lipid accumulation and autophagy dysregulation. To dissect this, researchers can use autophagy inhibitors (e.g., chloroquine) or LC3-II/Beclin-1 knockdown models to determine whether autophagy is pro-survival or pro-death in specific contexts. Concurrent measurement of ER stress markers (e.g., CHOP, GRP78) is recommended .

Q. How can pharmacokinetic challenges (e.g., hepatotoxicity) be mitigated in translational studies?

Phase I trials revealed dose-limiting hepatotoxicity and neurotoxicity at ≥200 mg/m². Strategies include:

Q. What molecular techniques clarify Spisulosine’s impact on gene expression networks?

Gene expression microarrays and RNA-seq have identified actin cytoskeleton remodeling and sphingolipid metabolism as key pathways. Functional validation involves CRISPR-Cas9 knockout of SPTLC1 (serine palmitoyltransferase) to assess 1-deoxysphingolipid synthesis or luciferase reporters for PKCζ activity .

Methodological Considerations

Q. How should researchers design dose-escalation studies for Spisulosine in vivo?

- Starting dose : 4 mg/m² (human equivalent dose derived from murine LD₁₀).

- Endpoints : MTD determination via reversible ALT/AST elevation and neuropathy grading .

- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂ ~20–30 hours) and dose proportionality using LC-MS .

Q. What in vitro assays best capture Spisulosine’s dual effects on cytoskeletal dynamics and apoptosis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。